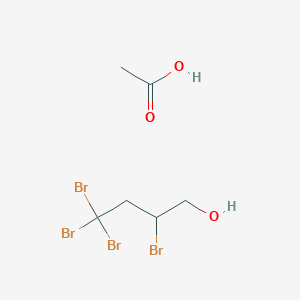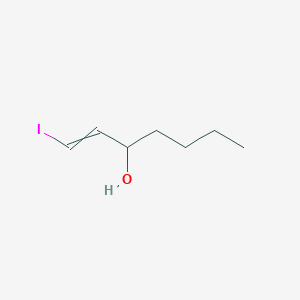
1-Iodohept-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodohept-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodohept-1-en-3-ol can be synthesized through a multi-step process starting from ethyl (Z)-β-iodoacrylate. The synthesis involves the following steps :
Preparation of Ethyl (Z)-β-iodoacrylate: This involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid, followed by purification.
Reduction and Hydrolysis: The ethyl (Z)-β-iodoacrylate is then reduced using diisobutylaluminum hydride in anhydrous dichloromethane at -78°C. The resulting product is hydrolyzed to yield (Z)-1-iodohept-1-en-3-ol.
Industrial Production Methods:
Análisis De Reacciones Químicas
1-Iodohept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of azido or thiol derivatives.
Aplicaciones Científicas De Investigación
1-Iodohept-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-iodohept-1-en-3-ol exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-Iodohept-1-en-3-ol can be compared with other similar compounds such as:
1-Iodohex-1-en-3-ol: Similar structure but with a shorter carbon chain.
1-Iodohept-1-en-2-ol: Differing in the position of the hydroxyl group.
1-Bromohept-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Propiedades
Número CAS |
138102-06-4 |
|---|---|
Fórmula molecular |
C7H13IO |
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
1-iodohept-1-en-3-ol |
InChI |
InChI=1S/C7H13IO/c1-2-3-4-7(9)5-6-8/h5-7,9H,2-4H2,1H3 |
Clave InChI |
RZZWGTYQTFSVPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/no-structure.png)
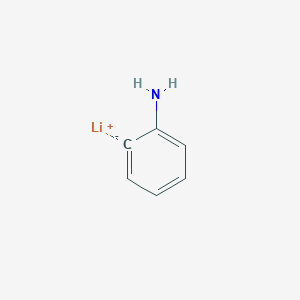
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
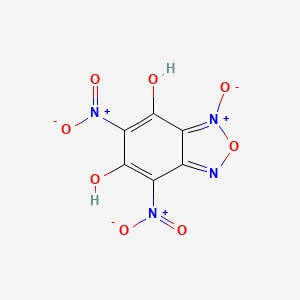

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
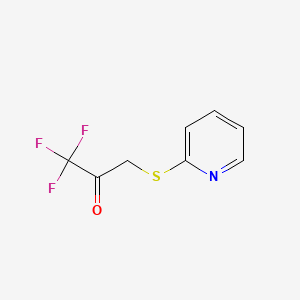
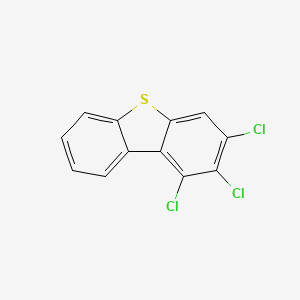

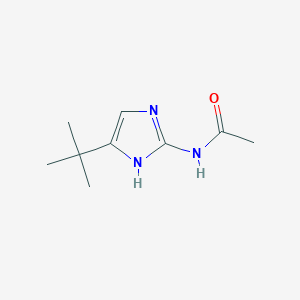
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
